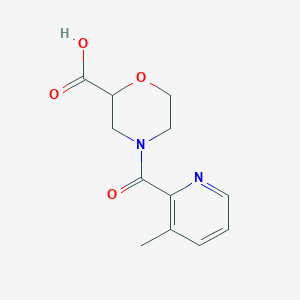
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide, also known as CPBA, is a chemical compound that has gained attention in the scientific community due to its potential in various fields of research. CPBA has been found to have a wide range of applications, including in the fields of drug discovery, medicinal chemistry, and biochemistry. In
Applications De Recherche Scientifique
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been found to have a wide range of applications in scientific research. One of the main areas of research for N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide is in drug discovery. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been shown to have potential as a novel drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide is not fully understood. However, it has been proposed that N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide exerts its biological effects by inhibiting various enzymes and signaling pathways. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been found to have various biochemical and physiological effects. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has several advantages for lab experiments. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide is a stable compound that can be easily synthesized and purified. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been found to exhibit potent biological activity at low concentrations, making it a promising drug candidate. However, N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide also has some limitations for lab experiments. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has poor solubility in aqueous solutions, which may limit its use in certain experiments. N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide also has limited bioavailability, which may affect its effectiveness as a drug candidate.
Orientations Futures
There are several future directions for research on N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide. One area of research is to further elucidate the mechanism of action of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide. Understanding the molecular targets of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide will provide insights into its biological effects and may lead to the development of more potent and selective analogs. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide in vivo. Understanding the absorption, distribution, metabolism, and excretion of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide in the body will provide insights into its potential as a drug candidate. Finally, further research is needed to evaluate the safety and efficacy of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide involves the reaction of 2-chloronicotinic acid with 3-hydroxybenzamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified through recrystallization to obtain pure N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide.
Propriétés
IUPAC Name |
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-9-4-5-12(15-8-9)16-13(18)10-2-1-3-11(17)6-10/h1-6,8,17H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSOBRXNASRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)

![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)